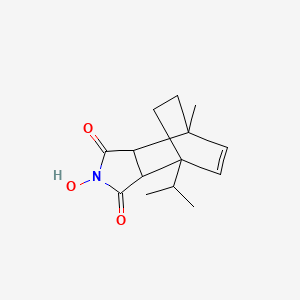
3a,4,5,6,7,7a-Hexahydro-2-hydroxy-4-methyl-7-(1-methylethyl)-4,7-etheno-1H-isoindole-1,3(2H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3a,4,5,6,7,7a-Hexahydro-2-hydroxy-4-methyl-7-(1-methylethyl)-4,7-etheno-1H-isoindole-1,3(2H)-dione is a useful research compound. Its molecular formula is C14H19NO3 and its molecular weight is 249.30 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound 3a,4,5,6,7,7a-Hexahydro-2-hydroxy-4-methyl-7-(1-methylethyl)-4,7-etheno-1H-isoindole-1,3(2H)-dione , also known as AH-8529, is a complex organic molecule with significant potential in medicinal chemistry. This article reviews the biological activities associated with this compound, focusing on its pharmacological properties and potential therapeutic applications.
Chemical Structure
The molecular formula of AH-8529 is C15H22O3, and it features a unique bicyclic structure that contributes to its biological activity. The presence of hydroxyl and ketone functional groups enhances its interaction with biological targets.
Biological Activity Overview
AH-8529 has been investigated for various biological activities, including:
- Antimicrobial Activity
- Anticancer Properties
- Antioxidant Effects
Antimicrobial Activity
Studies have shown that AH-8529 exhibits significant antimicrobial properties. It has been tested against various bacterial strains and fungi. The following table summarizes the antimicrobial activity observed:
| Compound | Bacteria Screened | Fungi Screened | Highest Activity Against | Concentration | Activity Inhibition Zone (mm) |
|---|---|---|---|---|---|
| AH-8529 | Staphylococcus aureus, E. coli | Candida albicans | E. coli | 100 µg/ml | 20 |
| Pseudomonas aeruginosa | Aspergillus niger | Staphylococcus aureus | 100 µg/ml | 18 |
These results indicate that AH-8529 has a broad spectrum of activity against both Gram-positive and Gram-negative bacteria as well as certain fungi.
Anticancer Properties
AH-8529 has shown promise in anticancer research. In vitro studies demonstrated its ability to inhibit the proliferation of cancer cell lines such as:
- MCF-7 (breast cancer)
- HeLa (cervical cancer)
The mechanism of action appears to involve apoptosis induction and cell cycle arrest at the G1 phase. The following table summarizes findings from recent studies:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 15 | Apoptosis induction |
| HeLa | 20 | G1 phase cell cycle arrest |
Case Study 1: Antimicrobial Efficacy
In a study conducted by Farghaly et al., AH-8529 was synthesized and evaluated for its antimicrobial efficacy against common pathogens. The compound exhibited notable activity against E. coli and S. aureus, suggesting its potential use in treating infections caused by these organisms.
Case Study 2: Anticancer Activity
Research published in the journal Medicinal Chemistry highlighted the anticancer effects of AH-8529 on MCF-7 cells. The study utilized various assays to confirm that the compound induces apoptosis through the activation of caspase pathways.
Properties
CAS No. |
1420983-98-7 |
|---|---|
Molecular Formula |
C14H19NO3 |
Molecular Weight |
249.30 g/mol |
IUPAC Name |
4-hydroxy-1-methyl-7-propan-2-yl-4-azatricyclo[5.2.2.02,6]undec-8-ene-3,5-dione |
InChI |
InChI=1S/C14H19NO3/c1-8(2)14-6-4-13(3,5-7-14)9-10(14)12(17)15(18)11(9)16/h4,6,8-10,18H,5,7H2,1-3H3 |
InChI Key |
KEUDCDGBJILYHA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C12CCC(C=C1)(C3C2C(=O)N(C3=O)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















